4-(Allyloxy)benzonitrile
Overview
Description
4-(Allyloxy)benzonitrile is an organic compound with the molecular formula C10H9NO It consists of a benzonitrile core substituted with an allyloxy group at the para position
Scientific Research Applications
4-(Allyloxy)benzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of polymers and other advanced materials.
Safety and Hazards
Future Directions
The development of new modes of catalysis into proteins, such as the one used in the synthesis of “4-(Allyloxy)benzonitrile”, opens up a wealth of new excited-state chemistry in protein active sites . This establishes the framework for developing a new generation of enantioselective photocatalysts . Future research may focus on expanding these methodologies and exploring their applications in various fields of chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Allyloxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the allyloxy linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(Allyloxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of 4-(formyloxy)benzonitrile or 4-(carboxyloxy)benzonitrile.
Reduction: Formation of 4-(allyloxy)benzylamine.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4-(Allyloxy)benzonitrile in various reactions involves the interaction of its functional groups with reagents or catalysts. For example, in reduction reactions, the nitrile group undergoes nucleophilic attack by hydride ions, leading to the formation of an imine intermediate, which is subsequently reduced to an amine.
Comparison with Similar Compounds
4-Hydroxybenzonitrile: Lacks the allyloxy group, making it less versatile in certain synthetic applications.
4-Methoxybenzonitrile: Contains a methoxy group instead of an allyloxy group, which affects its reactivity and applications.
Uniqueness: 4-(Allyloxy)benzonitrile is unique due to the presence of both the nitrile and allyloxy functional groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it particularly useful in organic synthesis and materials science.
Properties
IUPAC Name |
4-prop-2-enoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h2-6H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFWHNGRRGVCEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30292956 | |
Record name | 4-(ALLYLOXY)BENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30292956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33148-47-9 | |
Record name | 33148-47-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86576 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(ALLYLOXY)BENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30292956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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